

In-Depth Technical Guide to the Spectroscopic Data of 8-Bromooct-1-yne

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Compound of Interest

Compound Name: 8-Bromooct-1-yne

Cat. No.: B1626143

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **8-bromooct-1-yne** (CAS No. 81216-13-9). The information presented is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

- IUPAC Name: **8-bromooct-1-yne**
- Molecular Formula: $C_8H_{13}Br$ [\[1\]](#)
- Molecular Weight: 189.09 g/mol [\[1\]](#)
- SMILES: C#CCCCCCCBr [\[1\]](#)
- InChI Key: XUGGUUBNZPZPHM-UHFFFAOYSA-N [\[1\]](#)

Spectroscopic Data

The following tables summarize the key spectroscopic data for **8-bromooct-1-yne**.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.40	Triplet	2H	H-8
2.18	Triplet of doublets	2H	H-3
1.94	Triplet	1H	H-1
1.85	Quintet	2H	H-7
1.57 - 1.41	Multiplet	4H	H-4, H-6
1.39 - 1.29	Multiplet	2H	H-5

Solvent: CDCl₃. The data is based on typical values for similar structures and requires experimental verification.

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
84.6	C-2
68.0	C-1
33.8	C-8
32.7	C-7
28.3	C-4
27.9	C-6
25.2	C-5
18.3	C-3

Solvent: CDCl₃. The data is based on typical values for similar structures and requires experimental verification.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3310	Strong, Sharp	≡C-H stretch
~2935	Strong	C-H (sp ³) stretch
~2860	Strong	C-H (sp ³) stretch
~2120	Medium, Sharp	C≡C stretch
~1465	Medium	CH ₂ bend
~650	Strong	C-Br stretch

Sample preparation: Neat liquid. The data is based on characteristic vibrational modes for terminal alkynes and alkyl bromides.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
188/190	~1:1	[M] ⁺ (Molecular ion)
109	Base Peak	[M-Br] ⁺
95	High	[C ₇ H ₁₁] ⁺
81	High	[C ₆ H ₉] ⁺
67	High	[C ₅ H ₇] ⁺
55	High	[C ₄ H ₇] ⁺

Ionization method: Electron Ionization (EI). The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Approximately 5-10 mg of **8-bromooct-1-yne** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16, depending on the desired signal-to-noise ratio.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Spectral Width: 0-150 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 512-1024, due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

- Temperature: 298 K.

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- Phase and baseline corrections are applied.
- Chemical shifts are referenced to TMS or the residual solvent peak.
- For ^1H NMR, the spectra are integrated, and the multiplicities and coupling constants of the signals are determined.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

- A small drop of neat **8-bromooct-1-yne** is placed directly onto the ATR crystal.
- The crystal is cleaned with an appropriate solvent (e.g., isopropanol) and dried before and after the measurement.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Data Analysis:

- The positions (wavenumber, cm^{-1}) and relative intensities of the absorption bands are identified and correlated with specific molecular vibrations.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, commonly a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation and Introduction:

- A dilute solution of **8-bromooct-1-yne** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
- The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

Data Acquisition (EI):

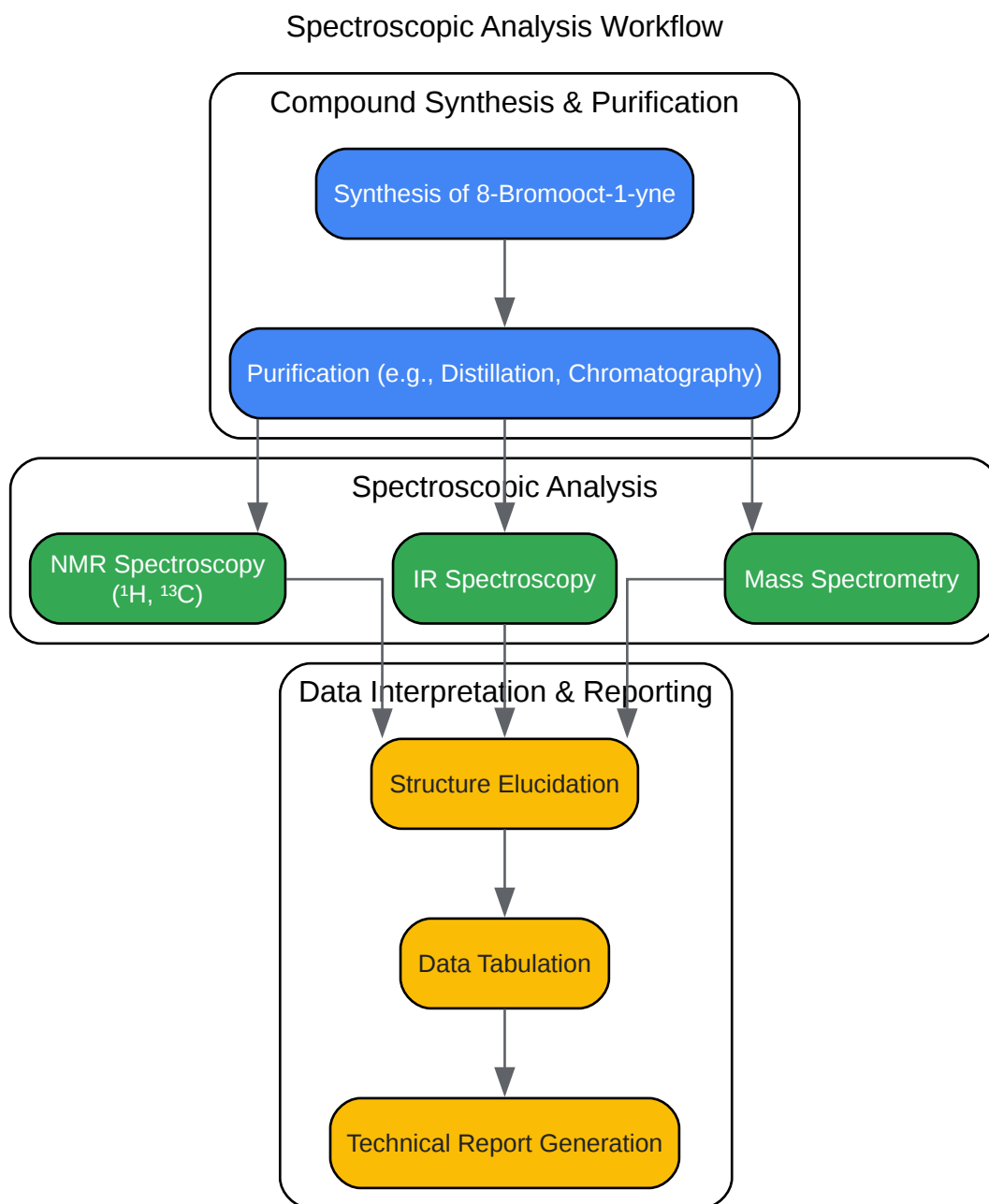
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-300.
- Scan Speed: ~1-2 scans/second.
- The instrument is tuned and calibrated using a standard compound (e.g., perfluorotributylamine) prior to analysis.

Data Analysis:

- The mass spectrum is analyzed to identify the molecular ion peak ($[M]^+$), which gives the molecular weight of the compound. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.
- The fragmentation pattern is analyzed to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **8-bromooct-1-yne**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of **8-bromooct-1-yne**. For mission-critical applications, it is imperative to obtain and verify this data experimentally using the protocols outlined herein.

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References

- 1. 8-Bromooct-1-yne | C₈H₁₃Br | CID 11106121 - PubChem [pubchem.ncbi.nlm.nih.gov]
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